DDO-2213

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

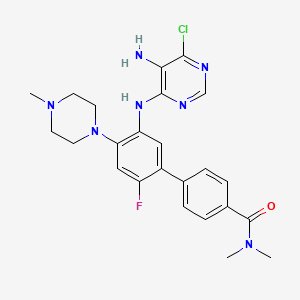

4-[5-[(5-amino-6-chloropyrimidin-4-yl)amino]-2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClFN7O/c1-31(2)24(34)16-6-4-15(5-7-16)17-12-19(30-23-21(27)22(25)28-14-29-23)20(13-18(17)26)33-10-8-32(3)9-11-33/h4-7,12-14H,8-11,27H2,1-3H3,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXONEMNSYOAQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)C(=O)N(C)C)NC4=C(C(=NC=N4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClFN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of DDO-2213 in WDR5-MLL1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DDO-2213, a potent and orally active small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). The dysregulation of the MLL1 gene is a hallmark of aggressive acute leukemias, making the disruption of the WDR5-MLL1 interaction a promising therapeutic strategy. This compound emerges from a novel aniline pyrimidine scaffold and has demonstrated significant potential in preclinical studies for the treatment of MLL-rearranged cancers.[1][2]

Core Mechanism of Action

The MLL1 complex is a key histone methyltransferase responsible for the methylation of histone H3 at lysine 4 (H3K4), a critical mark for transcriptional activation.[3][4][5] The assembly and enzymatic activity of the MLL1 complex are critically dependent on the interaction between MLL1 and the scaffolding protein WDR5.[1][2][3][6] WDR5 binds to a conserved "Win" (WDR5-interacting) motif on MLL1, stabilizing the complex and enabling its catalytic function.[3]

This compound functions by directly binding to WDR5 in the same pocket that recognizes the MLL1 Win motif.[1][2][7][8] This competitive binding effectively disrupts the WDR5-MLL1 interaction, leading to the dissociation of the MLL1 complex and subsequent inhibition of its histone methyltransferase activity.[1][2][7] The downstream effects include the suppression of MLL1 target gene expression, such as HoxA9 and Meis-1, which are crucial for leukemogenesis, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.[9]

Quantitative Data Summary

The potency and binding affinity of this compound have been characterized through various biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound in the context of WDR5-MLL1 inhibition.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 | 29 nM | Competitive Fluorescence Polarization | [1][2][7][8] |

| Kd | 72.9 nM | Not specified in abstract, likely SPR or ITC | [1][2][7][8] |

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the signaling pathway involving the WDR5-MLL1 complex and the mechanism of inhibition by this compound.

Caption: this compound competitively binds to WDR5, disrupting the MLL1 complex and inhibiting H3K4 methylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the inhibitory activity of this compound.

Competitive Fluorescence Polarization (FP) Assay

This assay is used to determine the IC50 value of this compound by measuring its ability to displace a fluorescently labeled MLL1 peptide from WDR5.

Materials:

-

Recombinant human WDR5 protein

-

FITC-labeled MLL1 peptide (e.g., FITC-GSARAEVHLRKS)[10]

-

This compound

-

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA[11]

-

384-well, black, low-volume microplates

Procedure:

-

Prepare a solution of WDR5 protein and FITC-labeled MLL1 peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.

-

Serially dilute this compound in the assay buffer to create a range of concentrations.

-

Add a fixed volume of the WDR5/FITC-MLL1 peptide solution to each well of the microplate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

-

Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for FITC.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the competitive Fluorescence Polarization assay to determine this compound IC50.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to determine the association (kon) and dissociation (koff) rate constants, and to calculate the dissociation constant (Kd) of the this compound and WDR5 interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human WDR5 protein

-

This compound

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

-

Immobilization of WDR5:

-

Activate the CM5 sensor chip surface with a mixture of EDC and NHS.[12]

-

Inject the WDR5 protein solution over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound in running buffer over the immobilized WDR5 surface (association phase).

-

Flow running buffer without this compound over the surface to monitor the dissociation of the complex (dissociation phase).

-

Regenerate the sensor surface between cycles if necessary using a suitable regeneration solution.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rate constants.[13]

-

The dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Caption: Workflow for Surface Plasmon Resonance analysis of this compound binding to WDR5.

Conclusion

This compound is a well-characterized and potent inhibitor of the WDR5-MLL1 protein-protein interaction. Its mechanism of action, involving the direct and competitive binding to WDR5, has been elucidated through a variety of robust experimental techniques. The quantitative data underscore its high potency, and the detailed protocols provided herein offer a foundation for further investigation and replication of these findings. As an orally bioavailable compound with demonstrated in vivo efficacy in preclinical models, this compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias.[1][2] Further research into its clinical potential is warranted.

References

- 1. Discovery of this compound as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the binding of mixed lineage leukemia 1 (MLL1) and histone 3 peptides to WD repeat domain 5 (WDR5) for the design of inhibitors of the MLL1-WDR5 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Item - Discovery of this compound as a Potent and Orally Bioavailable Inhibitor of the WDR5âMixed Lineage Leukemia 1 ProteinâProtein Interaction for the Treatment of MLL Fusion Leukemia - figshare - Figshare [figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of DDO-2213 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream effects of DDO-2213, a potent and orally bioavailable small molecule inhibitor. This compound targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] This guide details the molecular mechanism of this compound, its impact on cellular signaling pathways, and its anti-leukemic activity, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and its Molecular Target

This compound is a novel therapeutic agent designed to disrupt the critical interaction between WDR5 and MLL1.[1][2][3] The WDR5-MLL1 complex is a key component of the SET1/MLL family of histone methyltransferases, which are responsible for mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4).[4] This epigenetic modification is crucial for regulating the expression of genes involved in embryonic development and hematopoiesis, most notably the HOX gene clusters.[4][5][6]

In certain types of acute leukemia, chromosomal translocations involving the MLL1 gene lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit the WDR5-containing complex to target genes, leading to their sustained expression and promoting leukemogenesis.[4] this compound acts by competitively binding to the "WIN" site on WDR5, a pocket that is essential for its interaction with MLL1.[7] This disruption inhibits the histone methyltransferase activity of the complex, leading to a reduction in H3K4 methylation at target gene promoters and subsequent downregulation of their expression.[8][9]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, inhibitory activity, and cellular effects.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Assay Type | Parameter | Value | Reference |

| Fluorescence Polarization | IC50 | 29 nM | [2][3] |

| Isothermal Titration Calorimetry | Kd | 72.9 nM | [2] |

| In Vitro HMT Assay | IC50 | 48 nM | Chen et al., 2021 |

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

| Cell Line | MLL Status | IC50 (µM) | Reference |

| MV4-11 | MLL-AF4 | 0.038 | Chen et al., 2021 |

| MOLM-13 | MLL-AF9 | 0.045 | Chen et al., 2021 |

| KOPN-8 | MLL-ENL | 0.072 | Chen et al., 2021 |

| RS4;11 | MLL-AF4 | 0.12 | Chen et al., 2021 |

| K562 | MLL-WT | > 50 | Chen et al., 2021 |

| U937 | MLL-WT | > 50 | Chen et al., 2021 |

Table 3: In Vivo Efficacy of this compound in a MV4-11 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |

| This compound | 50 mg/kg, p.o., q.d. | 65 | Chen et al., 2021 |

| This compound | 100 mg/kg, p.o., q.d. | 85 | Chen et al., 2021 |

Downstream Signaling Pathways Affected by this compound

The primary downstream effect of this compound treatment is the modulation of gene expression through the inhibition of H3K4 methylation. This leads to the suppression of key oncogenic signaling pathways.

Inhibition of the WDR5-MLL1-HOX Axis

The central signaling pathway affected by this compound is the WDR5-MLL1-HOX axis. MLL fusion proteins drive the expression of HOX genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells.[10] this compound-mediated disruption of the WDR5-MLL1 interaction leads to a decrease in H3K4me3 marks at the promoters of these genes, resulting in their transcriptional repression.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay is used to quantify the inhibitory effect of this compound on the WDR5-MLL1 protein-protein interaction.[11][12][13][14][15]

-

Materials:

-

Recombinant human WDR5 protein

-

FAM-labeled MLL1 peptide (e.g., FAM-GSARAEVHLRKS)

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of WDR5 protein (final concentration ~20 nM) and FAM-labeled MLL1 peptide (final concentration ~10 nM) in assay buffer.

-

Serially dilute this compound in DMSO and then into the assay buffer.

-

Add 10 µL of the WDR5/peptide solution to each well of the 384-well plate.

-

Add 10 µL of the diluted this compound or DMSO control to the respective wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.[16][17][18][19][20]

-

Materials:

-

Recombinant MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L)

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA) as a substrate

-

S-[3H-methyl]-adenosyl-L-methionine (3H-SAM)

-

HMT assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 4 mM DTT

-

Scintillation cocktail

-

Filter plates and vacuum manifold

-

-

Procedure:

-

Prepare a reaction mixture containing the MLL1 complex (~50 nM), histone H3 peptide (~10 µM), and 3H-SAM (~1 µCi) in HMT assay buffer.

-

Add this compound or DMSO control at various concentrations to the reaction mixture.

-

Incubate the reaction at 30°C for 1 hour.

-

Spot the reaction mixture onto filter paper and wash with 10% trichloroacetic acid (TCA) followed by ethanol to remove unincorporated 3H-SAM.

-

Air-dry the filter paper and add scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on leukemia cell lines.

-

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well white, clear-bottom microplates

-

Luminometer

-

-

Procedure:

-

Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Treat the cells with a serial dilution of this compound or DMSO control and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values from the dose-response curves.

-

Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.[21][22][23][24][25]

-

Animal Model:

-

Female NOD/SCID or other immunocompromised mice (6-8 weeks old)

-

-

Procedure:

-

Subcutaneously inject 5 x 106 MV4-11 cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally once daily.

-

Measure tumor volumes and body weights twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K4me3 levels).

-

Calculate the tumor growth inhibition (TGI) as a percentage of the control group.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's mechanism of action.

Conclusion

This compound represents a promising therapeutic strategy for the treatment of MLL-rearranged leukemias. Its targeted disruption of the WDR5-MLL1 protein-protein interaction leads to the specific inhibition of histone methyltransferase activity and the subsequent downregulation of key oncogenic drivers like the HOX genes. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate and develop this class of epigenetic inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcription coactivator and lncRNA duet evoke Hox genes | PLOS Genetics [journals.plos.org]

- 6. Regulation of HOX gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Multi-Tiered Hybrid Virtual Screening Pipeline for the Discovery of WDR5-MLL1 Interaction Disruptors in Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.ed.ac.uk [research.ed.ac.uk]

- 18. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Histone Methyltransferase Assay in vitro [bio-protocol.org]

- 20. Histone Methyltransferase Assay in vitro [en.bio-protocol.org]

- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. altogenlabs.com [altogenlabs.com]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

The Impact of DDO-2213 on Histone H3K4 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which is a primary driver of histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription. Dysregulation of the MLL1 complex and subsequent aberrant H3K4 methylation are hallmarks of certain aggressive leukemias, particularly those with MLL1 gene rearrangements. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on H3K4 methylation, and the downstream cellular consequences. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this area.

Introduction: The WDR5-MLL1 Axis in Epigenetic Regulation and Cancer

The MLL1 complex is a key epigenetic "writer" that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4me1, H3K4me2, and H3K4me3).[4] These methylation marks play a crucial role in regulating gene expression, with H3K4me3 being particularly enriched at the transcription start sites of active genes. The catalytic activity of MLL1 is critically dependent on its interaction with the core subunit WDR5.[4][5][6] WDR5 acts as a scaffold, presenting the histone H3 tail to the MLL1 SET domain for methylation.

In MLL-rearranged leukemias, the MLL1 gene is fused to various partner genes, leading to the formation of oncogenic fusion proteins that aberrantly recruit the MLL1 complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes.[6][7] This results in their sustained overexpression, driving leukemogenesis. Therefore, disrupting the WDR5-MLL1 interaction presents a promising therapeutic strategy to inhibit the pathogenic activity of the MLL1 complex.

This compound: A Potent Inhibitor of the WDR5-MLL1 Interaction

This compound is a novel small molecule inhibitor designed to specifically disrupt the WDR5-MLL1 protein-protein interaction.[1][2][3]

Biochemical and Biophysical Properties

This compound exhibits high-affinity binding to WDR5, effectively competing with the MLL1 protein for the same binding pocket.

| Parameter | Value | Assay | Reference |

| IC50 | 29 nM | Competitive Fluorescence Polarization Assay | [1] |

| Kd | 72.9 nM | Surface Plasmon Resonance | [1] |

Mechanism of Action

This compound functions by occupying the "WIN" (WDR5-interacting) site on the WDR5 protein, a shallow groove that recognizes a conserved arginine-containing motif on MLL1.[8] By binding to this site, this compound sterically hinders the association of MLL1 with WDR5, leading to the disassembly of the functional MLL1 core complex and a subsequent reduction in its histone methyltransferase activity.

Impact of this compound on H3K4 Methylation and Gene Expression

By inhibiting the WDR5-MLL1 interaction, this compound leads to a significant reduction in H3K4 methylation levels at MLL1 target genes. This effect has been demonstrated for similar, well-characterized WDR5-MLL1 inhibitors.

Quantitative Analysis of H3K4me3 Reduction

While specific ChIP-qPCR data for this compound is not publicly available, studies on the highly similar WDR5-MLL1 inhibitor MM-102 have quantified the reduction in H3K4 methylation at key MLL1 target gene promoters in leukemia cells.

| Target Gene | Cell Line | Treatment | Fold Enrichment of H3K4me3 (vs. IgG) | Percent Reduction | Reference |

| HOXA9 | MLL-AF9 transduced bone marrow cells | DMSO (control) | ~12.5 | - | [7] |

| MM-102 (10 µM) | ~5.0 | ~60% | [7] | ||

| MEIS1 | MLL-AF9 transduced bone marrow cells | DMSO (control) | ~8.0 | - | [7] |

| MM-102 (10 µM) | ~3.0 | ~62.5% | [7] |

Downregulation of MLL1 Target Gene Expression

The decrease in H3K4me3 at promoter regions leads to a corresponding decrease in the transcription of MLL1 target genes. Transcriptome analyses following treatment with WDR5-MLL1 inhibitors have shown significant downregulation of genes involved in leukemogenesis.[8][9]

Cellular Consequences of WDR5-MLL1 Inhibition by this compound

The this compound-mediated reduction in H3K4 methylation and subsequent alteration of gene expression manifest in several key anti-leukemic cellular phenotypes.

Cell Cycle Arrest and Apoptosis

Inhibition of the WDR5-MLL1 interaction has been shown to induce cell cycle arrest and apoptosis in MLL-rearranged leukemia cell lines.[7][9] This is attributed to the downregulation of critical genes that regulate cell proliferation and survival.

References

- 1. Discovery of this compound as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Development of Inhibitors Targeting the Mixed Lineage Leukemia 1 (MLL1)-WD Repeat Domain 5 Protein (WDR5) Protein- Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 9. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Whitepaper: The Discovery and Development of DDO-2213, a Potent Oral Inhibitor of the WDR5-MLL1 Interaction for MLL-Rearranged Leukemias

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2213 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). This interaction is critical for the oncogenic activity of MLL fusion proteins, which drive a significant subset of acute leukemias. This compound emerged from a comprehensive structure-activity relationship (SAR) study, demonstrating high binding affinity to WDR5 and effective disruption of the WDR5-MLL1 complex. In preclinical studies, this compound selectively inhibits the histone methyltransferase activity of the MLL1 complex, suppresses the proliferation of MLL-rearranged leukemia cells, and exhibits significant in vivo anti-tumor efficacy in xenograft models. This whitepaper provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction: Targeting the WDR5-MLL1 Axis in MLL-Rearranged Leukemias

Mixed-lineage leukemia (MLL) gene rearrangements are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in pediatric patients. These rearrangements result in the formation of oncogenic MLL fusion proteins that aberrantly regulate gene expression, leading to leukemogenesis. The catalytic activity of MLL fusion proteins is dependent on their interaction with the WDR5-RbBP5-ASH2L-DPY30 (WRAD) complex. WDR5, a core component of this complex, binds directly to the MLL protein and is essential for the stability and histone methyltransferase activity of the MLL1 complex.[1][2]

The critical role of the WDR5-MLL1 interaction in maintaining the oncogenic function of MLL fusion proteins has identified it as a promising therapeutic target. Disruption of this PPI with small molecules presents a novel strategy to combat MLL-rearranged leukemias. This compound was developed to address this therapeutic need.

Discovery of this compound: A Structure-Guided Approach

This compound was identified through a comprehensive structure-activity analysis based on a novel aniline pyrimidine scaffold.[1][2] The discovery process involved the synthesis and evaluation of a series of compounds to optimize their binding affinity for WDR5 and their ability to disrupt the WDR5-MLL1 interaction.

Logical Workflow of this compound Discovery

Mechanism of Action: Disruption of the WDR5-MLL1 PPI

This compound exerts its therapeutic effect by directly binding to WDR5 and disrupting its interaction with MLL1. This leads to the destabilization of the MLL1 core complex and subsequent inhibition of its histone H3 lysine 4 (H3K4) methyltransferase activity. The loss of this critical epigenetic mark on target gene promoters results in the downregulation of genes essential for leukemic cell survival and proliferation.

Signaling Pathway of this compound Action

Quantitative In Vitro and In Vivo Data

This compound has demonstrated potent and selective activity in a range of preclinical assays.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Parameter | Assay Type | Value | Reference |

| IC50 | Competitive Fluorescence Polarization | 29 nM | [1][2] |

| Kd | Isothermal Titration Calorimetry | 72.9 nM | [1] |

| Cellular IC50 | MV4-11 Cell Proliferation (CCK8) | Data not available in abstract |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Route of Administration | Value | Reference |

| Cmax | Oral | Data not available in abstract | |

| Tmax | Oral | Data not available in abstract | |

| AUC | Oral | Data not available in abstract | |

| Bioavailability | Oral | Good | [1] |

Table 3: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| This compound | Oral administration | Suppressed tumor growth | [1] |

| Vehicle Control | Oral administration | - | [1] |

Detailed Experimental Protocols

Competitive Fluorescence Polarization Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer peptide from its protein target.

-

Reagents:

-

Recombinant human WDR5 protein

-

Fluorescein-labeled MLL1-derived peptide tracer

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

This compound and other test compounds

-

-

Procedure:

-

A solution of WDR5 protein and the fluorescent tracer is prepared in assay buffer at concentrations optimized for a stable fluorescence polarization signal.

-

Serial dilutions of this compound are prepared.

-

In a black microplate, the WDR5-tracer solution is incubated with varying concentrations of this compound.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay (CCK8)

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

-

Cell Line: MV4-11 (human MLL-rearranged leukemia cell line)

-

Reagents:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound

-

Cell Counting Kit-8 (CCK8) reagent

-

-

Procedure:

-

MV4-11 cells are seeded in a 96-well plate at a predetermined density.

-

The cells are treated with various concentrations of this compound or vehicle control.

-

The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

CCK8 reagent is added to each well, and the plate is incubated for an additional 1-4 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

-

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cell Line: MV4-11

-

Procedure:

-

MV4-11 cells are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).

-

A specific number of cells are subcutaneously or intravenously injected into the mice.

-

Tumor growth is monitored regularly by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for disseminated models).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered orally at a predetermined dose and schedule. The vehicle control group receives the formulation without the active compound.

-

Tumor volume and body weight are measured throughout the study.

-

At the end of the study, tumors are excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

-

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of MLL-rearranged leukemias. Its potent and selective inhibition of the WDR5-MLL1 interaction, coupled with its favorable oral bioavailability and in vivo efficacy, provides a strong rationale for further development. Future studies will likely focus on comprehensive IND-enabling toxicology studies, further optimization of the dosing regimen, and exploration of potential combination therapies to enhance its anti-leukemic activity and overcome potential resistance mechanisms. The development of this compound represents a significant advancement in the targeted therapy of a genetically defined subset of acute leukemias with high unmet medical need.

References

DDO-2213: A Promising Oral WDR5-MLL1 Inhibitor for MLL-Rearranged Leukemias

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DDO-2213 is a potent and orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] This interaction is a critical driver in the pathogenesis of MLL-rearranged leukemias, a group of aggressive hematological malignancies with poor prognosis. By disrupting the WDR5-MLL1 complex, this compound selectively inhibits the histone methyltransferase activity of MLL1, leading to the suppression of oncogenic gene expression and the proliferation of leukemia cells.[1][2] Preclinical studies have demonstrated the in vitro potency of this compound and its in vivo efficacy in a mouse xenograft model of human acute myeloid leukemia, highlighting its therapeutic potential as a targeted therapy for this challenging disease.[2][3]

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are characterized by chromosomal translocations involving the KMT2A gene (encoding MLL1). These rearrangements result in the production of fusion proteins that aberrantly recruit the histone methyltransferase complex, leading to the upregulation of leukemogenic target genes such as the HOX genes. The interaction between the MLL1 N-terminal fragment and the WD40 repeat protein WDR5 is essential for the assembly and catalytic activity of the MLL1 complex. Therefore, targeting the WDR5-MLL1 interaction presents a promising therapeutic strategy for MLLr leukemias. This compound has emerged as a lead compound in this area, demonstrating potent and selective inhibition of this critical PPI.

Mechanism of Action

This compound functions by competitively binding to the "WIN" (WDR5-interacting) site on the WDR5 protein, a shallow pocket that recognizes a conserved arginine-containing motif on MLL1. By occupying this site, this compound effectively displaces MLL1 from the complex, thereby inhibiting its histone H3 lysine 4 (H3K4) methyltransferase activity. This leads to a downstream reduction in the expression of MLL1 target genes, which are crucial for the survival and proliferation of MLLr leukemia cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay | Reference |

| IC50 (WDR5-MLL1 PPI) | 29 nM | Competitive Fluorescence Polarization | [2] |

| Kd (WDR5) | 72.9 nM | Surface Plasmon Resonance | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia (MLL-rearranged) | 0.85 | Chen W, et al. J Med Chem. 2021 |

| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | 1.23 | Chen W, et al. J Med Chem. 2021 |

| K562 | Chronic Myeloid Leukemia (MLL wild-type) | >50 | Chen W, et al. J Med Chem. 2021 |

| HL-60 | Acute Promyelocytic Leukemia (MLL wild-type) | >50 | Chen W, et al. J Med Chem. 2021 |

Table 3: Pharmacokinetic Properties of this compound in Mice (Oral Administration)

| Parameter | Value (at 50 mg/kg) |

| Cmax | 2.85 µg/mL |

| Tmax | 2 h |

| AUC(0-t) | 21.6 µg·h/mL |

| t1/2 | 4.5 h |

| Bioavailability (F) | 35.7% |

| Data extracted from Chen W, et al. J Med Chem. 2021. |

Table 4: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| This compound | 50 mg/kg, p.o., qd | 68.4 |

| Vehicle | - | 0 |

| Data extracted from Chen W, et al. J Med Chem. 2021. |

Experimental Protocols

Competitive Fluorescence Polarization Assay

This assay is used to determine the IC50 value of this compound for the inhibition of the WDR5-MLL1 interaction.

-

Reagents:

-

Recombinant human WDR5 protein

-

FAM-labeled MLL1 peptide (FAM-C6-ARAEV)

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Triton X-100)

-

This compound in various concentrations

-

-

Procedure:

-

Add WDR5 protein and FAM-labeled MLL1 peptide to a 384-well black plate.

-

Add serially diluted this compound or vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

-

Reagents:

-

Cancer cell lines (e.g., MV4-11, MOLM-13, K562, HL-60)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound in various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure:

-

Seed cells in a 96-well white plate.

-

Add serially diluted this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well.

-

Incubate as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Animal Model:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle orally, once daily.

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate tumor growth inhibition.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its potent and selective inhibition of the WDR5-MLL1 interaction, coupled with its favorable oral pharmacokinetic properties and in vivo anti-tumor activity, establishes it as a strong candidate for further clinical development. Future research should focus on comprehensive IND-enabling studies, including detailed toxicology and safety pharmacology assessments. Additionally, exploring the potential of this compound in combination with other anti-leukemic agents could provide synergistic therapeutic benefits and overcome potential resistance mechanisms. The continued investigation of this compound and other WDR5-MLL1 inhibitors holds great promise for improving the outcomes for patients with these aggressive hematological malignancies.

References

The Pharmacodynamics of DDO-2213: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2213 is a potent, orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] Dysregulation of the MLL1 complex, a key histone methyltransferase, is a critical driver in certain hematological malignancies, particularly in acute leukemias harboring MLL gene rearrangements.[2][3] this compound disrupts the formation of the WDR5-MLL1 complex, leading to the inhibition of MLL1's histone methyltransferase activity and subsequent suppression of oncogenic gene expression, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its binding affinity, cellular activity, and the underlying mechanism of action. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are provided to facilitate further research and development.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through various in vitro assays, demonstrating its high potency and selectivity. The key quantitative data are summarized in the table below.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 (WDR5-MLL1 Binding) | 29 nM | Biochemical Assay | Competitive Fluorescence Polarization | [1][3] |

| Kd (Binding to WDR5) | 72.9 nM | Biochemical Assay | Not Specified | [1][3] |

| GI50 (Antiproliferative Activity) | ~10 µM | MV4-11 | Not Specified | |

| IC50 (Antiproliferative Activity) | 13.1 µM | MOLM-13 | ATPlite Assay |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the catalytic activity of the MLL1 histone methyltransferase complex. This is achieved by disrupting the crucial interaction between WDR5 and MLL1.

The WDR5-MLL1 Signaling Pathway

The MLL1 complex is a multi-protein assembly responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. WDR5 is an essential component of this complex, acting as a scaffold that stabilizes the interaction between MLL1 and the histone substrate. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the MLL1 complex to target genes, such as the HOXA9 and MEIS1 oncogenes. This results in their overexpression and drives leukemogenesis.

This compound binds to WDR5 at the MLL1 binding site, competitively inhibiting the WDR5-MLL1 interaction. This disruption of the complex leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, ultimately downregulating their expression and inducing anti-leukemic effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound. These represent standard protocols and may require optimization for specific laboratory conditions.

Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Binding

This assay quantitatively measures the ability of this compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

Materials:

-

Recombinant human WDR5 protein

-

Fluorescently labeled MLL1 peptide (e.g., FAM-labeled)

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of WDR5 protein and the fluorescently labeled MLL1 peptide to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assays (ATPlite and CCK-8)

These assays are used to determine the effect of this compound on the viability and proliferation of leukemia cell lines.

This assay measures the amount of ATP present in metabolically active cells.

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV4-11)

-

Cell culture medium and supplements

-

This compound

-

ATPlite 1step Assay Kit

-

Opaque-walled 96-well microplates

-

Luminometer

Procedure:

-

Seed cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the ATPlite reagent to each well according to the manufacturer's instructions.

-

Shake the plate for 2 minutes and then measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.

Materials:

-

Leukemia cell lines

-

Cell culture medium and supplements

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Clear 96-well microplates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed cells in a 96-well plate as described for the ATPlite assay.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired time period.

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability and determine the inhibitory concentration.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound has been evaluated in a mouse xenograft model using the MV4-11 human leukemia cell line.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MV4-11 cells

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant MV4-11 cells into the flank of the mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule. Administer the vehicle to the control group.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Compare the tumor growth between the this compound-treated and control groups to determine the in vivo efficacy.

Conclusion

This compound is a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its potent and selective inhibition of the WDR5-MLL1 interaction leads to the suppression of key oncogenic pathways and demonstrates significant anti-proliferative activity in both in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound and other inhibitors of this critical oncogenic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]

- 3. Discovery of this compound as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

DDO-2213 Experimental Protocol for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

DDO-2213 is a potent and orally active small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4] The WDR5-MLL1 interaction is critical for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain types of acute leukemias, particularly those with MLL gene rearrangements.[2][3][4] this compound disrupts this interaction, leading to the selective inhibition of MLL1 histone methyltransferase activity and subsequently suppressing the proliferation of cancer cells harboring MLL translocations.[1][2][3] These protocols outline key in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro potency and efficacy parameters of this compound.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 29 nM | Competitive Fluorescence Polarization | N/A (Biochemical) | [1][2][3][4] |

| Kd | 72.9 nM | Binding Affinity for WDR5 protein | N/A (Biochemical) | [1][2][3][4] |

| Antiproliferative Activity | - | Cell Viability (CCK8 Assay, 72h) | MV4-11 | [1] |

Signaling Pathway

This compound acts by disrupting the WDR5-MLL1 complex, which is a key component of the MLL1 histone methyltransferase machinery. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins recruit the MLL1 complex to target genes, such as HOX genes, leading to their aberrant expression and driving leukemogenesis. This compound's inhibition of the WDR5-MLL1 interaction prevents H3K4 methylation at these target loci, leading to the downregulation of oncogenic gene expression and subsequent anti-leukemic effects.

Experimental Protocols

Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

Workflow:

Materials:

-

Purified recombinant WDR5 protein

-

Fluorescently labeled peptide derived from MLL1 (e.g., FITC-MLL1)

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.5 mg/mL Bovine Gamma Globulin)

-

384-well, low-flange, black, non-binding surface plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.

-

Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Add a solution of WDR5 protein in Assay Buffer to each well.

-

Add the fluorescently labeled MLL1 peptide to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Plot the mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Histone Methyltransferase (HMT) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.

Workflow:

Materials:

-

Purified MLL1 core complex (WDR5, MLL1, ASH2L, RBBP5, DPY30)

-

Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

-

S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)

-

This compound

-

HMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 1 mM DTT)

-

Filter paper (e.g., P81 phosphocellulose paper)

-

Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in HMT Assay Buffer.

-

In a microcentrifuge tube, combine the HMT Assay Buffer, this compound or vehicle control, and the MLL1 complex. Pre-incubate for 15 minutes at room temperature.

-

Add the histone H3 substrate to the reaction mixture.

-

Initiate the methyltransferase reaction by adding radiolabeled SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.

-

Wash the filter paper multiple times with Wash Buffer to remove unincorporated radiolabeled SAM.

-

Allow the filter paper to dry, then place it in a scintillation vial with scintillation fluid.

-

Quantify the amount of incorporated [3H]-methyl groups using a scintillation counter.

-

Calculate the percentage of inhibition of HMT activity for each this compound concentration relative to the vehicle control.

Cell Proliferation Assay in MV4-11 Cells

This assay assesses the effect of this compound on the viability and proliferation of the MLL-rearranged acute myeloid leukemia cell line, MV4-11.[1]

Workflow:

Materials:

-

Complete culture medium (e.g., IMDM supplemented with 10% FBS and antibiotics)[7]

-

This compound

-

96-well clear cell culture plates

-

Cell Counting Kit-8 (CCK8) or similar viability reagent

-

Microplate reader

Procedure:

-

Maintain MV4-11 cells in suspension culture, ensuring they are in the logarithmic growth phase.

-

Count the cells and adjust the density to the desired concentration in fresh medium. Seed the cells into a 96-well plate (e.g., 5,000 cells/well in 100 µL).

-

Prepare a serial dilution of this compound in the complete culture medium.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of CCK8 reagent to each well and incubate for an additional 1-4 hours, or as recommended by the manufacturer.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and plot the results to assess the antiproliferative effect of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MV4-11 Cells [cytion.com]

- 6. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]

- 7. haematologica.org [haematologica.org]

Application Notes and Protocols for DDO-2213 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4][5][6] The WDR5-MLL1 complex is crucial for the histone methyltransferase activity of MLL1, which is often dysregulated in certain cancers, particularly in MLL-rearranged leukemias.[2][3][4][7] By disrupting this interaction, this compound selectively inhibits MLL1's enzymatic activity, leading to decreased proliferation of cancer cells that are dependent on this pathway.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its biological activity.

Mechanism of Action

This compound functions by binding to WDR5 with high affinity, thereby preventing its interaction with MLL1. This disruption is key to its mechanism, as WDR5 is essential for the proper function and stability of the MLL1 methyltransferase complex. The inhibition of the WDR5-MLL1 interaction leads to a reduction in the methylation of histone H3 at lysine 4 (H3K4), a critical epigenetic mark for active gene transcription. Consequently, the expression of downstream target genes, such as the HOX genes which are pivotal in leukemia development, is suppressed. This targeted inhibition of histone methylation ultimately results in the anti-proliferative effects observed in MLL-rearranged leukemia cell lines.

Caption: Signaling pathway of this compound action.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the quantitative data from these studies.

| Cell Line | Assay Type | Parameter | Value (µM) | Incubation Time | Reference |

| K562 | CCK8 | IC50 | > 100 | 72 hours | [5] |

| MOLM-13 | ATPlite | GI50 | 13.09 | 5 days | [5] |

| MV4-11 | ATPlite | GI50 | 12.57 | 5 days | [5] |

| HUVEC | CCK8 | IC50 | > 100 | 72 hours | [5] |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Cell Proliferation/Viability Assay using CCK8

This protocol is suitable for assessing the effect of this compound on the proliferation of suspension cell lines like K562.

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell Counting Kit-8 (CCK8)

-

96-well microplates

-

Microplate reader

Protocol:

-

Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 10 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of CCK8 solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: CCK8 cell proliferation assay workflow.

Cell Proliferation/Viability Assay using ATPlite

This protocol is suitable for assessing the effect of this compound on the proliferation of leukemia cell lines such as MOLM-13 and MV4-11.

Materials:

-

MOLM-13 or MV4-11 cells

-

Appropriate culture medium (e.g., RPMI-1640 or IMDM) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

ATPlite Luminescence Assay System

-

Opaque-walled 96-well microplates

-

Luminometer

Protocol:

-

Culture MOLM-13 or MV4-11 cells in their recommended medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells in the logarithmic growth phase and adjust the cell density to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into an opaque-walled 96-well plate.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO).

-

Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 5 days at 37°C and 5% CO2.

-

Equilibrate the plate and the ATPlite reagents to room temperature.

-

Add 50 µL of the mammalian cell lysis solution to each well.

-

Shake the plate for 5 minutes on an orbital shaker at a low speed to induce cell lysis.

-

Add 50 µL of the substrate solution to each well.

-

Shake the plate for another 5 minutes on an orbital shaker.

-

Dark-adapt the plate for 10 minutes.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Caption: ATPlite cell viability assay workflow.

In-Cell Western Assay for Histone H3K4 Methylation

This protocol provides a method to assess the effect of this compound on its direct target, the methylation of histone H3 at lysine 4.

Materials:

-

MV4-11 cells

-

IMDM medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution

-

96-well microplates

-

Formaldehyde (for fixing)

-

Triton X-100 (for permeabilization)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibodies: anti-Histone H3 (pan-H3) and anti-Histone H3K4me3

-

IRDye-conjugated secondary antibodies

-

In-Cell Western imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Seed MV4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight (if applicable for the specific sub-line) or settle.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.

-

Fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.

-

Wash the cells three times with Phosphate Buffered Saline (PBS).

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

Wash the cells three times with PBS.

-

Block the wells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with a mixture of the two primary antibodies (e.g., rabbit anti-H3K4me3 and mouse anti-pan-H3) diluted in blocking buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with a mixture of the two corresponding IRDye-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an In-Cell Western imaging system.

-

Quantify the fluorescence intensity for both channels. Normalize the H3K4me3 signal to the pan-H3 signal to account for any differences in cell number.

Caption: In-Cell Western assay workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols for DDO-2213 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of DDO-2213 in mouse models of mixed-lineage leukemia (MLL), based on preclinical studies. The information is intended to guide researchers in designing and executing their own in vivo experiments to evaluate the efficacy and pharmacodynamics of this potent WDR5-MLL1 inhibitor.

Introduction

This compound is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2] The dysregulation of the MLL1 gene is a hallmark of aggressive acute leukemias, and the disruption of the WDR5-MLL1 interaction presents a promising therapeutic strategy.[1][2] Preclinical studies have demonstrated that this compound can effectively suppress the growth of MLL-rearranged leukemia xenograft tumors in mice following oral administration.[1][2]

Mechanism of Action: The WDR5-MLL1 Signaling Pathway

In MLL-rearranged leukemias, the MLL1 gene is fused to various partner genes, resulting in the production of oncogenic MLL fusion proteins. These fusion proteins are crucial for the initiation and maintenance of the leukemic state. The activity of both wild-type and MLL fusion proteins is dependent on their interaction with the scaffolding protein WDR5, which is a core component of the MLL1 methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.

The binding of WDR5 to MLL1 is essential for the stability and catalytic activity of the MLL1 complex. This interaction facilitates the recruitment of the complex to target gene promoters, including critical leukemia-associated genes such as HOXA9 and MEIS1. The resulting H3K4 methylation leads to the upregulation of these oncogenes, which in turn drives uncontrolled cell proliferation and blocks differentiation, the cellular hallmarks of leukemia.

This compound acts by directly binding to WDR5 and disrupting its interaction with MLL1. This inhibition of the WDR5-MLL1 protein-protein interaction leads to the dissociation of the MLL1 complex from chromatin, a reduction in H3K4 methylation at target gene promoters, and subsequent downregulation of oncogenic gene expression. This cascade of events ultimately results in the suppression of leukemic cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in an MV4-11 xenograft mouse model.

Table 1: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration (Days) | Tumor Growth Inhibition (TGI) % |

| Vehicle Control | - | Oral | Once Daily | 21 | 0% |

| This compound | 50 | Oral | Once Daily | 21 | 65% |

Table 2: Tolerability of this compound in Mice

| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change (%) | Observations |

| Vehicle Control | - | -1.5% | No significant toxicity |

| This compound | 50 | -2.0% | No significant toxicity |

Experimental Protocols

MV4-11 Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the human MLL-rearranged acute myeloid leukemia (AML) cell line, MV4-11.

Materials:

-

MV4-11 cells

-

NOD/SCID mice (female, 6-8 weeks old)

-

Matrigel

-

Phosphate-buffered saline (PBS)

-

Syringes and needles

Procedure:

-

Culture MV4-11 cells in appropriate media until they reach the logarithmic growth phase.

-

Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (length x width2)/2.

-

When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.

This compound Formulation and Administration Protocol

This protocol details the preparation and oral administration of this compound to mice.

Materials:

-

This compound

-

Vehicle solution: 5% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 300 (PEG300), 5% Tween 80, and 50% distilled water.

-

Oral gavage needles

Procedure:

-

Prepare the vehicle solution by mixing the components in the specified ratios.

-

Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated.

-

Dissolve the this compound powder in the vehicle solution to achieve the final desired concentration.

-

Administer the this compound formulation or the vehicle control to the mice via oral gavage.

-

The recommended dosage from preclinical studies is 50 mg/kg, administered once daily.

-

Continue the treatment for the duration of the study (e.g., 21 days).

-

Monitor tumor growth and the general health of the mice, including body weight, throughout the experiment.

Experimental Workflow Visualization

The following diagram illustrates the key steps in conducting an in vivo efficacy study of this compound.

References

Application Notes and Protocols: DDO-2213 in Competitive Fluorescence Polarization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] This interaction is a critical component of the MLL1 histone methyltransferase complex, which is frequently dysregulated in certain types of cancer, particularly in MLL-rearranged leukemias.[4][5] this compound competitively binds to WDR5, disrupting the formation of the functional WDR5-MLL1 complex, thereby inhibiting the downstream epigenetic modifications that drive oncogenesis.[1][2]

Competitive fluorescence polarization (FP) is a robust and sensitive technique ideal for quantifying the binding affinity of inhibitors to their target proteins in a high-throughput format.[6][7] This application note provides detailed protocols and data for the use of this compound in competitive FP assays to determine its inhibitory potency against the WDR5-MLL1 interaction.

Data Presentation

The inhibitory activity of this compound and its binding affinity for the WDR5 protein have been quantified using competitive fluorescence polarization assays. The key quantitative data are summarized in the table below.

| Compound | Target Protein | Assay Type | Parameter | Value | Reference |

| This compound | WDR5 | Competitive Fluorescence Polarization | IC50 | 29 nM | [1][2][3] |

| This compound | WDR5 | (Not specified) | Kd | 72.9 nM | [1] |

Table 1: Quantitative data for this compound. The IC50 value represents the concentration of this compound required to displace 50% of the fluorescently labeled MLL1 peptide from WDR5 in a competitive binding assay. The Kd value reflects the equilibrium dissociation constant of the this compound/WDR5 complex.

Signaling Pathway and Mechanism of Action

The WDR5-MLL1 complex is a key epigenetic regulator. MLL1 is a histone methyltransferase that, as part of a larger complex, places methyl groups on histone H3 at lysine 4 (H3K4). This methylation is a critical mark for active gene transcription. WDR5 acts as a scaffold, binding to both MLL1 and the histone tail, thereby facilitating the enzymatic activity of MLL1. In MLL-rearranged leukemias, fusion proteins involving MLL1 lead to the aberrant recruitment of the MLL1 complex to target genes, such as the HOX genes, driving their overexpression and promoting leukemogenesis. This compound acts by competitively binding to the "WIN site" on WDR5, the same pocket that recognizes a specific arginine-containing motif on MLL1. This direct competition prevents the association of MLL1 with WDR5, thereby disrupting the assembly and activity of the methyltransferase complex.

References

- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]